4-(Dodecyloxy)phenyl 4-hydroxybenzoate
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Overview
Description
4-(Dodecyloxy)phenyl 4-hydroxybenzoate is an organic compound with the molecular formula C25H34O4 It is a derivative of benzoic acid and is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol . The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
4-(Dodecyloxy)phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the hydroxybenzoate moiety can form hydrogen bonds with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Octyloxy)phenyl 4-hydroxybenzoate
- 4-(Hexadecyloxy)phenyl 4-hydroxybenzoate
- 4-(Benzyloxy)phenyl 4-hydroxybenzoate
Uniqueness
4-(Dodecyloxy)phenyl 4-hydroxybenzoate is unique due to its specific chain length of the dodecyloxy group, which imparts distinct physicochemical properties such as solubility and melting point. This makes it particularly suitable for applications in liquid crystal technology and as a surfactant in various formulations .
Properties
CAS No. |
148731-30-0 |
---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-dodecoxyphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(27)21-12-14-22(26)15-13-21/h12-19,26H,2-11,20H2,1H3 |
InChI Key |
PERYDRPRBMWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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